molecular formula C22H22N4O2S B2604446 2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile CAS No. 847161-10-8

2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile

Cat. No.: B2604446
CAS No.: 847161-10-8
M. Wt: 406.5
InChI Key: RRRHLRCGXKZNJE-UHFFFAOYSA-N
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Description

2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile: is a complex organic compound that features a quinoxaline core substituted with a piperidine ring and a tolylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoxaline intermediate.

    Attachment of the Tolylsulfonyl Group: The tolylsulfonyl group can be attached through sulfonylation reactions, typically using toluenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Acetonitrile Group: The acetonitrile group can be introduced via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the quinoxaline core.

    Reduction: Reduction reactions can occur at the quinoxaline core, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoxaline core and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring or quinoxaline core.

    Reduction: Reduced forms of the quinoxaline core.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets may make it useful in the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile would depend on its specific application. In a biological context, it may interact with enzymes, receptors, or other proteins, modulating their activity. The quinoxaline core and piperidine ring are known to interact with various molecular targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(phenylsulfonyl)acetonitrile
  • 2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(ethylsulfonyl)acetonitrile
  • 2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetamide

Uniqueness

The uniqueness of 2-(3-(Piperidin-1-yl)quinoxalin-2-yl)-2-(m-tolylsulfonyl)acetonitrile lies in its specific combination of functional groups. The presence of the m-tolylsulfonyl group, in particular, may confer unique chemical and biological properties compared to similar compounds. This could result in different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-methylphenyl)sulfonyl-2-(3-piperidin-1-ylquinoxalin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-16-8-7-9-17(14-16)29(27,28)20(15-23)21-22(26-12-5-2-6-13-26)25-19-11-4-3-10-18(19)24-21/h3-4,7-11,14,20H,2,5-6,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRHLRCGXKZNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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